molecular formula C18H23N3O B2383480 2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1375899-06-1

2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2383480
CAS No.: 1375899-06-1
M. Wt: 297.402
InChI Key: PSGNWZUNXKOOSJ-UHFFFAOYSA-N
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Description

2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features an indole moiety, a propanamide group, and an ethyl(prop-2-yn-1-yl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Amidation Reaction: The indole derivative is then reacted with a suitable acyl chloride or anhydride to form the corresponding amide.

    Alkylation: The final step involves the alkylation of the amide with ethyl(prop-2-yn-1-yl)amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double or triple bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amide or indole nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the indole moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The ethyl(prop-2-yn-1-yl)amino group may also contribute to the compound’s activity by interacting with other molecular targets or pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the ethyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[ethyl(prop-2-ynyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-4-12-21(5-2)14(3)18(22)19-11-10-15-13-20-17-9-7-6-8-16(15)17/h1,6-9,13-14,20H,5,10-12H2,2-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGNWZUNXKOOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)C(C)C(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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